molecular formula C10H22N2 B6188287 3-(1-methylazepan-4-yl)propan-1-amine CAS No. 1531687-59-8

3-(1-methylazepan-4-yl)propan-1-amine

Cat. No.: B6188287
CAS No.: 1531687-59-8
M. Wt: 170.3
InChI Key:
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Description

3-(1-methylazepan-4-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is characterized by the presence of a propan-1-amine group attached to the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylazepan-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 1,6-diaminohexane under acidic conditions.

    N-Methylation: The azepane ring is then methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Propan-1-amine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-(1-methylazepan-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methylazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methylazepan-4-yl)propan-1-amine is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

1531687-59-8

Molecular Formula

C10H22N2

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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